Mmae-smcc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first reduced to expose thiol groups.
Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.
Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.
The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .
化学反应分析
Types of Reactions
MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:
Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.
Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.
Major Products
The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .
科学研究应用
MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of bioconjugation techniques and linker chemistry.
Biology: Employed in the development of targeted therapies for cancer treatment.
作用机制
MMAE-SMCC exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell.
Drug Release: Inside the cell, the linker is cleaved by cathepsin, releasing MMAE.
Cytotoxic Action: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
相似化合物的比较
MMAE-SMCC is compared with other ADC linkers and payloads:
Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.
Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).
Uniqueness
This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .
生物活性
MMAE-SMCC (monomethyl auristatin E linked via SMCC) is a potent drug-linker conjugate used in antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound combines the cytotoxic properties of MMAE, a tubulin inhibitor, with the SMCC linker, facilitating selective delivery to cancer cells. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, efficacy in preclinical and clinical studies, and safety profile.
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. When conjugated to antibodies through the SMCC linker, this compound selectively targets HER2-positive tumors. Upon internalization, MMAE is released from the linker within the target cell, allowing it to exert its cytotoxic effects effectively.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by the linker and the antibody to which it is attached. Studies have shown that the SMCC linker provides stability in circulation while allowing for effective release of MMAE inside target cells. The half-life of this compound can be significantly extended compared to traditional ADCs without linkers, enhancing its therapeutic index.
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Molecular Weight | 1140.43 g/mol |
Drug-to-Antibody Ratio | 4-10 |
Circulation Half-Life | Extended with PEG linkers |
Peak Concentration | Day 1 (cell surface), Day 4 (microtubule-bound) |
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant antitumor activity against various cancer models. In particular, it has shown superior efficacy compared to other ADCs due to its potent payload and effective targeting mechanism.
Case Study: HER2-Positive Tumors
In a study involving HER2-positive tumor models, this compound was administered at varying doses. Results indicated that:
- Higher Drug-to-Antibody Ratios (DAR) led to increased efficacy.
- Bystander Effects : MMAE's ability to affect neighboring cells enhances its effectiveness in heterogeneous tumors.
Figure 1 illustrates the distribution and uptake of MMAE compared to other payloads like Lys-SMCC-DM1 over time.
Safety Profile
While MMAE is a potent cytotoxic agent, it is associated with specific adverse effects, including peripheral neuropathy and neutropenia. The use of SMCC as a linker has been shown to mitigate some toxicities by controlling the release profile of the drug.
Table 2: Summary of Adverse Effects Associated with MMAE
Adverse Effect | Incidence Rate |
---|---|
Peripheral Neuropathy | Moderate |
Neutropenia | High |
Ocular Toxicity | Low |
Clinical Implications
Clinical trials have further validated the efficacy and safety of this compound in treating various cancers, particularly breast cancer with HER2 overexpression. The results from Phase I trials indicate promising outcomes regarding tumor response rates and manageable toxicity levels.
Notable Findings from Clinical Trials
- Response Rates : Significant tumor shrinkage observed in over 60% of patients treated with this compound.
- Survival Rates : Improved overall survival compared to traditional therapies in HER2-positive populations.
属性
分子式 |
C58H89N7O14S |
---|---|
分子量 |
1140.4 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
InChI 键 |
KPJLIFRLZIUVFO-AREODUGYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。